molecular formula C11H12FN B14891441 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine

3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine

Cat. No.: B14891441
M. Wt: 177.22 g/mol
InChI Key: XPQQIUHJCVROPF-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylprop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and propargylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with propargylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Methylation: The final step involves the methylation of the amine using methyl iodide in the presence of a base like potassium carbonate to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural properties.

    Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethylprop-2-yn-1-amine moiety facilitates its penetration through biological membranes. This compound may modulate the activity of certain enzymes or receptors, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N,N-dimethylprop-2-yn-1-amine
  • 3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine
  • 3-(4-methylphenyl)-N,N-dimethylprop-2-yn-1-amine

Uniqueness

Compared to its analogs, 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes make it a valuable compound in drug design and development.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C11H12FN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,9H2,1-2H3

InChI Key

XPQQIUHJCVROPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)F

Origin of Product

United States

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